2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine
Overview
Description
2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine is an organic compound belonging to the class of triazines. Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms. This particular compound is characterized by the presence of two 4-methylphenyl groups and one phenyl group attached to the triazine ring. It is known for its stability and unique chemical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyanuric chloride with 4-methylphenylamine and phenylamine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial processes.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic substitution reactions, where substituents such as halogens or nitro groups can be introduced.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are commonly used. The reactions are typically carried out in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological effects.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and resistance to degradation make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Triphenyl-1,3,5-triazine: Similar in structure but with three phenyl groups instead of two 4-methylphenyl groups and one phenyl group.
2,4-Bis(4-chlorophenyl)-6-phenyl-1,3,5-triazine: Contains chlorophenyl groups instead of methylphenyl groups.
2,4-Bis(4-methoxyphenyl)-6-phenyl-1,3,5-triazine: Contains methoxyphenyl groups instead of methylphenyl groups.
Uniqueness
2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine is unique due to the presence of 4-methylphenyl groups, which impart specific chemical properties such as increased hydrophobicity and altered reactivity compared to other triazine derivatives. These properties make it suitable for specific applications where other triazines may not be as effective.
Properties
IUPAC Name |
2,4-bis(4-methylphenyl)-6-phenyl-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3/c1-16-8-12-19(13-9-16)22-24-21(18-6-4-3-5-7-18)25-23(26-22)20-14-10-17(2)11-15-20/h3-15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TTZLSDJJPLRJHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10341855 | |
Record name | 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7753-06-2 | |
Record name | 2,4-Bis(4-methylphenyl)-6-phenyl-1,3,5-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10341855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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